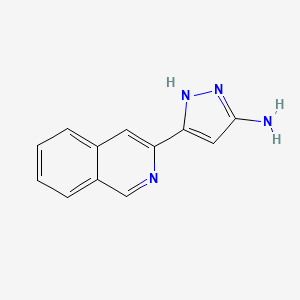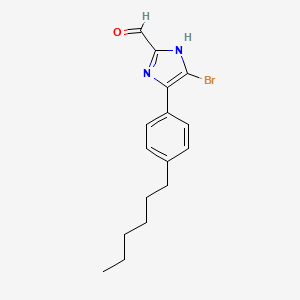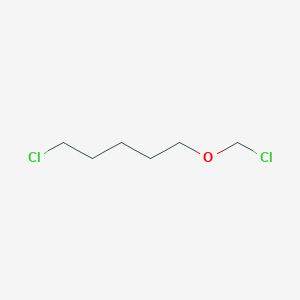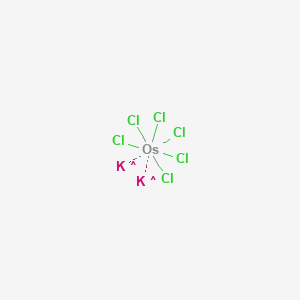
N-(Boc-PEG23)-N-bis(PEG3-azide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Boc-PEG23)-N-bis(PEG3-azide) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amine group and two azide groups attached to the PEG chains. The PEG chains provide hydrophilicity and flexibility, making this compound highly soluble in aqueous media. The azide groups enable the compound to participate in click chemistry reactions, which are widely used in bioconjugation and drug delivery applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG23)-N-bis(PEG3-azide) typically involves the following steps:
Protection of Amine Group: The amine group is protected using a Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
PEGylation: The PEG chains are attached to the protected amine group through nucleophilic substitution reactions. This involves reacting the Boc-protected amine with PEG derivatives such as PEG-bromide or PEG-tosylate.
Introduction of Azide Groups: The azide groups are introduced by reacting the PEGylated compound with sodium azide (NaN3) under suitable conditions.
Industrial Production Methods
Industrial production of N-(Boc-PEG23)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-(Boc-PEG23)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide groups can participate in nucleophilic substitution reactions, where they replace other leaving groups such as bromides or tosylates.
Click Chemistry:
Deprotection: The Boc group can be removed under acidic conditions to generate a free amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for introducing azide groups.
Click Chemistry: Copper(I) bromide (CuBr) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) are used as catalysts.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Free Amine: Formed by deprotection of the Boc group.
科学的研究の応用
N-(Boc-PEG23)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for imaging and therapeutic purposes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用機序
The mechanism of action of N-(Boc-PEG23)-N-bis(PEG3-azide) is primarily based on its ability to participate in click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which are used to attach various functional groups or molecules. The PEG chains provide solubility and flexibility, while the Boc group protects the amine during synthesis and can be removed to reveal a reactive site.
類似化合物との比較
N-(Boc-PEG23)-N-bis(PEG3-azide) can be compared with other PEG derivatives such as:
N-Boc-PEG3-bromide: Contains a bromide group instead of azide, used for nucleophilic substitution reactions.
N-Boc-PEG3-amine: Lacks azide groups, used for amine-based reactions.
N-Boc-PEG3-tosylate: Contains a tosylate group, used for nucleophilic substitution reactions.
The uniqueness of N-(Boc-PEG23)-N-bis(PEG3-azide) lies in its dual azide groups, which enable efficient click chemistry reactions, and its long PEG chain, which enhances solubility and biocompatibility.
特性
分子式 |
C69H138N8O31 |
|---|---|
分子量 |
1575.9 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C69H138N8O31/c1-69(2,3)108-68(78)72-4-10-79-16-22-87-28-30-89-32-34-91-36-38-93-40-42-95-44-46-97-48-50-99-52-54-101-56-58-103-60-62-105-64-66-107-67-65-106-63-61-104-59-57-102-55-53-100-51-49-98-47-45-96-43-41-94-39-37-92-35-33-90-31-29-88-27-21-84-15-9-77(7-13-82-19-25-85-23-17-80-11-5-73-75-70)8-14-83-20-26-86-24-18-81-12-6-74-76-71/h4-67H2,1-3H3,(H,72,78) |
InChIキー |
JMLRZOZTYDSYNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



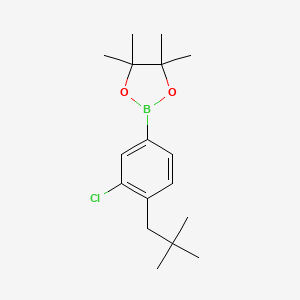
![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

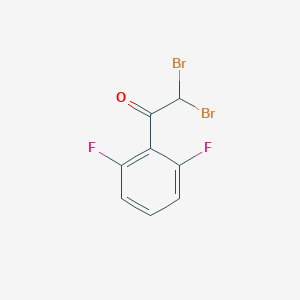
![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)

![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)
